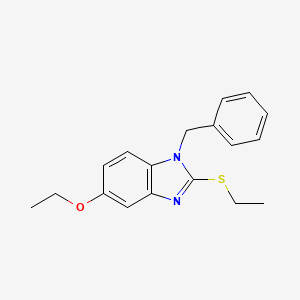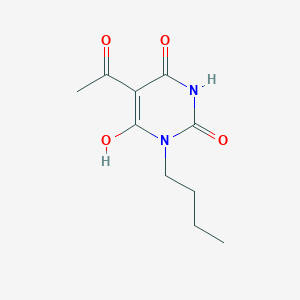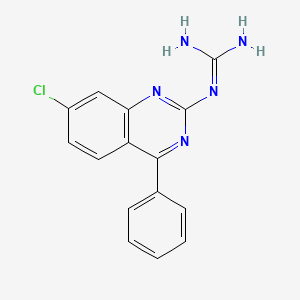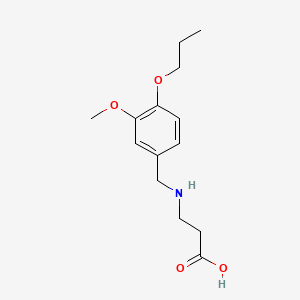![molecular formula C32H37N3 B12487802 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12487802.png)
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tetrahydrocarbazole core linked to a diphenylmethyl-substituted piperazine moiety through a propyl chain. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Introduction of the Piperazine Moiety: The piperazine moiety is incorporated via nucleophilic substitution reactions, where the diphenylmethyl-substituted piperazine reacts with the propyl-substituted tetrahydrocarbazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity and signaling pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with different substituents.
Perphenazine: A phenothiazine derivative with a piperazine moiety, used as an antipsychotic.
Piperaquine: A bisquinoline compound with antimalarial activity.
Uniqueness
9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydrocarbazole is unique due to its specific structural arrangement, which combines a tetrahydrocarbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C32H37N3 |
|---|---|
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C32H37N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-7,9,12-16,18,32H,8,10-11,17,19-25H2 |
Clave InChI |
RKGIYNPEDJDYBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487724.png)
![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487745.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)
![(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487767.png)

![4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)



